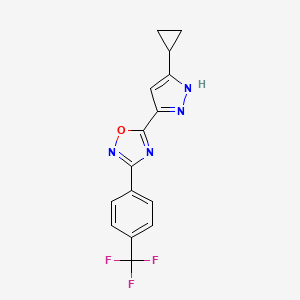

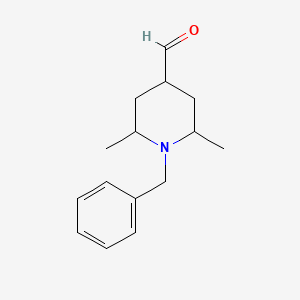

![molecular formula C22H22N4O3 B2357452 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1798484-74-8](/img/structure/B2357452.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study described the synthesis of 2-substituted benzoxazole derivatives from 2-(benzo[d]oxazol-2-yl)aniline . Another study reported the synthesis of benzoxazole clubbed 2-pyrrolidinones .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been analyzed in several studies . For example, one study reported the molecular graph of a benzoxazole derivative according to PBE1PBE/def-2-TZVP calculation .Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives have been studied . For instance, one study reported the reaction of benzoxazole with copper wire as cathode and carbon as anode .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives have been reported . For instance, one compound was reported to be a solid with a molecular formula of C11H14O1N3Cl1 .科学的研究の応用

Synthesis and Molecular Structure

Synthesis and Structural Analysis : This compound has been synthesized and studied in various contexts, often as part of broader research into novel molecules with potential pharmacological applications. For example, Moloney (2001) synthesized a molecule structurally related to our compound of interest as part of a program targeting novel anti-inflammatory agents (Moloney, 2001). Similarly, Richter et al. (2023) analyzed the crystal and molecular structures of a closely related molecule obtained as a side product in the synthesis of an antitubercular agent (Richter et al., 2023).

Complexation Properties : Research by Kobayashi et al. (2019) examined the complexation properties of a related molecule with trivalent lanthanides, highlighting its potential use in coordination chemistry and possibly in medicinal applications due to its ability to form stable complexes (Kobayashi et al., 2019).

Radiosynthesis for PET Tracers : A study by Liu et al. (2012) involved the radiosynthesis of related molecules as potential PET tracers for orexin2 receptors, indicating its use in imaging studies for neurological research (Liu et al., 2012).

Neuroleptic Activity : The benzamide derivatives of compounds structurally similar to our compound of interest have been evaluated for their neuroleptic activity, suggesting their potential application in treating psychiatric disorders (Iwanami et al., 1981).

Anticancer Properties : The synthesis and study of indolequinones closely related to our compound, such as in the work of Cotterill et al. (1994), have shown their potential as bioreductive anticancer agents, indicating a possible application in oncology (Cotterill et al., 1994).

Drug-Likeness and Antibacterial Activity : Pandya et al. (2019) synthesized a library of compounds structurally similar to our compound of interest and investigated their in silico ADME properties and in vitro microbial activity. This study suggests the potential of these compounds in the development of new drugs with antibacterial properties (Pandya et al., 2019).

Dopamine Receptor Binding : A study by Pinna et al. (2002) on derivatives of a similar compound showed significant binding affinity for dopamine D(2)-like receptors, indicating their potential application in neuropsychiatric research and treatment (Pinna et al., 2002).

DNA Cross-Linking in Tumor Cells : Research into the cyclopropylpyrroloindole antibiotic CC-1065, which is structurally related, demonstrated its ability to form interstrand DNA cross-links in tumor cells, suggesting a role in the development of novel anticancer therapies (Składanowski et al., 2001).

作用機序

将来の方向性

特性

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-28-16-9-8-14-11-19(24-18(14)12-16)21(27)23-13-15-5-4-10-26(15)22-25-17-6-2-3-7-20(17)29-22/h2-3,6-9,11-12,15,24H,4-5,10,13H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINXCKCAWCHWTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCCN3C4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

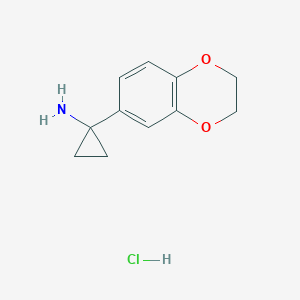

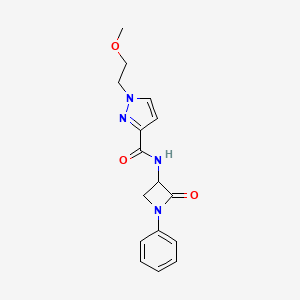

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)

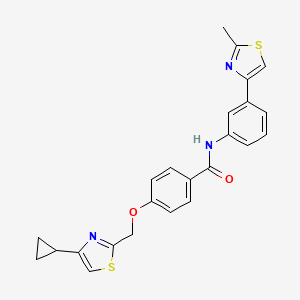

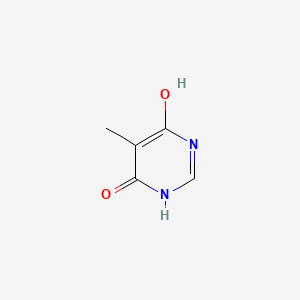

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)

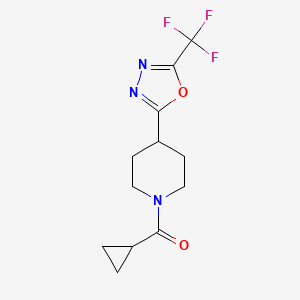

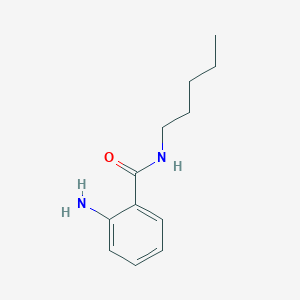

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2357385.png)

![8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2357389.png)

![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)

![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)